molecular formula C8H6ClFO B1304792 4-Fluoro-3-methylbenzoyl chloride CAS No. 455-84-5

4-Fluoro-3-methylbenzoyl chloride

Cat. No. B1304792
CAS RN: 455-84-5
M. Wt: 172.58 g/mol
InChI Key: FMFLKTDRPXYUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Fluoro-3-methylbenzoyl chloride is a chemical that is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the chemistry of such molecules. For instance, 4-fluorobenzoyl chloride is a key intermediate in the synthesis of various heterocyclic and aromatic compounds, as seen in the synthesis of 1-(4-Fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine .

Synthesis Analysis

The synthesis of related compounds often involves the use of fluorinated benzoyl chlorides as intermediates. For example, 4-fluorobenzoyl chloride is used to synthesize 1-(4-Fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine by reacting with methylisonipecotate, followed by hydrolysis and further coupling with a Grignard reagent . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the synthesis of various nitrogenous heterocycles .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Fluoro-3-methylbenzoyl chloride can be complex, with various substituents influencing their conformation. For instance, the crystal structure of a compound with a 3-chloro-4-fluorobenzoyl moiety was determined, showing that the solid and solution conformations are similar . The structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using X-ray diffraction and vibrational spectra, revealing that the carbonyl and thiourea groups are almost planar .

Chemical Reactions Analysis

The reactivity of fluorinated benzoyl chlorides allows for the formation of various chemical bonds and the synthesis of diverse molecular scaffolds. The papers describe reactions such as chlorine substitution, reduction of nitro groups, and cyclization to form heterocycles , as well as reactions with isothiocyanates and fluoroanilines to produce thioureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing fluorinated benzoyl groups can be quite distinct. Thermal stability and phase transitions of a compound with a 3-chloro-4-fluorobenzoyl moiety were investigated using thermal gravimetric analysis and differential scanning calorimetry, indicating a melting point of 157 degrees Celsius . The presence of fluorine atoms often affects the acidity, lipophilicity, and metabolic stability of these compounds, which is crucial for their potential applications in drug discovery .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives

    4-Fluoro-3-methylbenzoyl chloride is utilized in the synthesis of various derivatives. For instance, it has been used in synthesizing 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride through steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde (Su Wei-ke, 2008).

  • Characterization and Crystal Structure

    The compound has been characterized through various techniques such as IR, 1H-NMR, 13C-NMR, and MS for confirming its chemical structure. This includes the study of compounds like 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, which involves the use of 4-methylbenzoyl chloride (A. Saeed, Amara Mumtaz, U. Flörke, 2010).

Optical Properties and Liquid Crystals

  • Optical Properties and Phase Transition: The orientation effect of fluorine atoms on optical properties has been studied in difluoro substituted phenylazophenyl benzoates liquid crystals. This includes observing nematic and smectic phases based on the direction of fluorine atoms (A. A. Zaki et al., 2018).

Chemical Reactions and Catalysts

  • Catalytic and Chemical Reactions: 4-Fluoro-3-methylbenzoyl chloride is involved in various chemical reactions, such as the Fries rearrangement, and in the synthesis of catalysts and intermediates for other complex chemical compounds. These reactions are significant in developing pharmaceuticals and other materials (Amol G. Dikundwar, T. Row, 2014).

Medicinal Chemistry and Pharmaceuticals

  • Synthesis of Medicinal Compounds: The compound plays a role in synthesizing various medicinal compounds, including inhibitors and antimicrobial agents. Its derivatives have shown effectiveness in specific biological applications (I. Hutchinson et al., 2001).

Safety And Hazards

4-Fluoro-3-methylbenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

4-fluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLKTDRPXYUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379113
Record name 4-Fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylbenzoyl chloride

CAS RN

455-84-5
Record name 4-Fluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g 4-fluoro-3-methyl-benzoic acid in 150 g thionylchloride was refluxed 1 h. The reaction was evaporated to give 11.2 g desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-methylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-methylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-methylbenzoyl chloride
Reactant of Route 5
4-Fluoro-3-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-methylbenzoyl chloride

Citations

For This Compound
7
Citations
L Lang, E Jagoda, B Schmall, BK Vuong… - Journal of medicinal …, 1999 - ACS Publications
… This solid compound was prepared by the procedure used to synthesize 4-fluorobenzoylglycine utilizing 4-fluoro-3-methylbenzoyl chloride in 14% yield: 1 H NMR (CD 3 CN) δ 2.31 (s, …
Number of citations: 138 pubs.acs.org
DD Li, WL Chen, ZH Wang, YY Xie, XL Xu… - European journal of …, 2016 - Elsevier
… 2-Fluoro-5-nitroaniline reacted with 2-chloro-4-fluoro-3-methylbenzoyl chloride to access … Treatment 11 or 8b with 5-acetamido-2-chloro-4-fluoro-3-methylbenzoyl chloride 14 …
Number of citations: 45 www.sciencedirect.com
A Kaieda, M Takahashi, T Takai, M Goto… - Bioorganic & Medicinal …, 2018 - Elsevier
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
Number of citations: 17 www.sciencedirect.com
W Chen, X Chen, D Li, X Wang, G Long, Z Jiang… - European Journal of …, 2021 - Elsevier
… To a solution of 37 (2.0 g, 5.8 mmol) in anhydrous dichloromethane (100 mL) was added 2-chloro-4-fluoro-3-methylbenzoyl chloride 54 (1.8 g, 7.0 mmol) at 0 C. This was followed by …
Number of citations: 7 www.sciencedirect.com
A Kaieda, M Takahashi, T Takai, M Goto, T Miyazaki… - 2017 - irak4-in-2inhibitor.com
We identified novel potent inhibitors of p38 MAP kinase using structure-based design strategy. X-ray crystallography showed that when p38 MAP kinase is complexed with TAK-715 (1) …
Number of citations: 0 irak4-in-2inhibitor.com
CD Gabbutt, BM Heron, AC Instone, PN Horton… - Tetrahedron, 2005 - Elsevier
The synthesis and spectroscopic properties of novel 3H-naphtho[2,1-b]pyrans are described. Subtle variation of the colour of the photo-generated merocyanine dyes derived from these …
Number of citations: 51 www.sciencedirect.com
海江田啓 - 博士学位論文/本文(令和元年度授与), 2020
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.